molecular formula C4H10ClNO2 B13601247 1,2-Oxazinan-4-olhydrochloride

1,2-Oxazinan-4-olhydrochloride

Cat. No.: B13601247
M. Wt: 139.58 g/mol
InChI Key: UEPWGWJJCPPUJC-UHFFFAOYSA-N
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Description

1,2-Oxazinan-4-olhydrochloride is a heterocyclic organic compound containing one oxygen and one nitrogen atom in a six-membered ring. This compound is part of the oxazine family, which is known for its diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Oxazinan-4-olhydrochloride can be synthesized through several methods. One common approach involves the intramolecular cyclization of amino acid-derived diazoketones via silica-supported perchloric acid catalysis. This method is eco-friendly and proceeds under mild reaction conditions, yielding the desired product in good yields . Another method involves the cyclization of N-propargylamides using (diacetoxyiodo)benzene as a reaction promoter and lithium iodide as an iodine source .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

1,2-Oxazinan-4-olhydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts like palladium and ruthenium complexes .

Major Products Formed

The major products formed from these reactions include oxadiazoles, oxazolidines, and other heterocyclic compounds with potential biological activities .

Mechanism of Action

The mechanism of action of 1,2-Oxazinan-4-olhydrochloride involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activities, inhibit microbial growth, and interact with cellular receptors to exert its effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 1,2-Oxazinan-4-olhydrochloride include:

Uniqueness

This compound is unique due to its specific ring structure and the presence of both oxygen and nitrogen atoms, which confer distinct chemical and biological properties

Properties

Molecular Formula

C4H10ClNO2

Molecular Weight

139.58 g/mol

IUPAC Name

oxazinan-4-ol;hydrochloride

InChI

InChI=1S/C4H9NO2.ClH/c6-4-1-2-7-5-3-4;/h4-6H,1-3H2;1H

InChI Key

UEPWGWJJCPPUJC-UHFFFAOYSA-N

Canonical SMILES

C1CONCC1O.Cl

Origin of Product

United States

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